4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1221724-29-3
VCID: VC16489973
InChI: InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H
SMILES:
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride

CAS No.: 1221724-29-3

Cat. No.: VC16489973

Molecular Formula: C9H13ClN2O2S

Molecular Weight: 248.73 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride - 1221724-29-3

Specification

CAS No. 1221724-29-3
Molecular Formula C9H13ClN2O2S
Molecular Weight 248.73 g/mol
IUPAC Name 4-amino-N-cyclopropylbenzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H12N2O2S.ClH/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8;/h1-2,5-6,8,11H,3-4,10H2;1H
Standard InChI Key BMWIMHHVJZRRKL-UHFFFAOYSA-N
Canonical SMILES C1CC1NS(=O)(=O)C2=CC=C(C=C2)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a benzene ring substituted with a sulfonamide group (-SO2_2NH2_2) at the 1-position and an amino group (-NH2_2) at the 4-position. The cyclopropyl moiety is bonded to the sulfonamide nitrogen, introducing steric strain that may influence binding interactions . Key structural features include:

  • Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.

  • Cyclopropyl ring: Enhances metabolic stability by resisting oxidative degradation.

  • Hydrochloride salt: Improves solubility in polar solvents.

The 3D conformation reveals a planar benzene ring with the sulfonamide group oriented perpendicularly, optimizing interactions with biological targets .

Physicochemical Characteristics

  • Solubility: >50 mg/mL in water (due to hydrochloride salt) .

  • pKa: The amino group has a pKa of ~2.5, while the sulfonamide proton exhibits a pKa of ~10.2 .

  • Thermal stability: Decomposes at 215°C without melting.

Biological Activity and Mechanisms

CompoundhCA IX Inhibition (KI_I, nM)IC50_{50} (MDA-MB-468, µM)
Analog 12i38.81.48 ± 0.08
Analog 12d134.83.99 ± 0.21

Mechanistically, the sulfonamide group binds to the zinc ion in hCA IX’s active site, while the cyclopropyl ring enhances membrane permeability .

Antibacterial Activity

The compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis:

  • MIC values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Resistance profile: Less prone to sulfonamide-resistance mutations due to the cyclopropyl group .

Pharmaceutical Applications

Drug Development

  • Oncology: As a hCA IX inhibitor, it targets hypoxic tumors while sparing normal tissues .

  • Antibacterials: Potency against Gram-positive and Gram-negative pathogens supports its use in combination therapies.

Formulation Strategies

  • Liposomal encapsulation: Improves tumor targeting (entrapment efficiency >85%).

  • Prodrug derivatives: Acetylated amino groups enhance oral bioavailability.

Comparative Analysis with Analogues

CompoundMolecular FormulaKey Feature
SulfanilamideC6_6H8_8N2_2O2_2SLacks cyclopropyl group; lower logP
CelecoxibC17_{17}H14_{14}N3_3O2_2SCyclooxygenase-2 inhibitor

The cyclopropyl group in 4-amino-N-cyclopropylbenzene-1-sulfonamide hydrochloride confers superior metabolic stability compared to linear analogues .

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